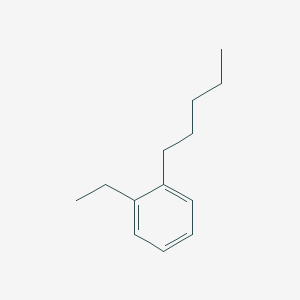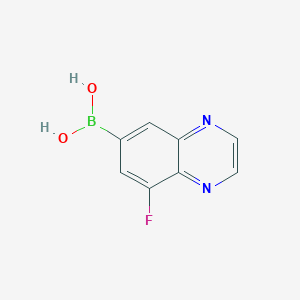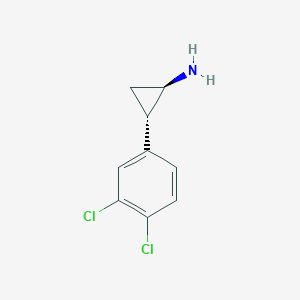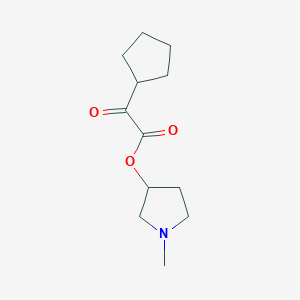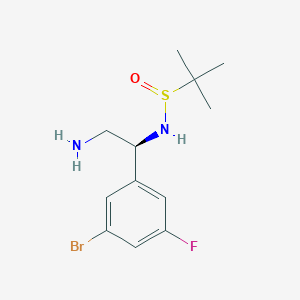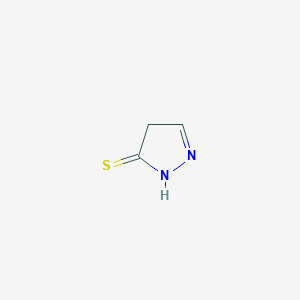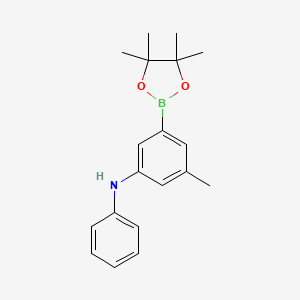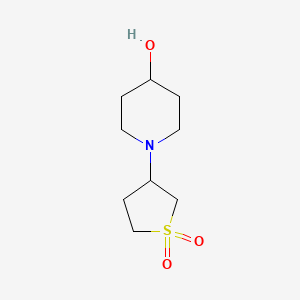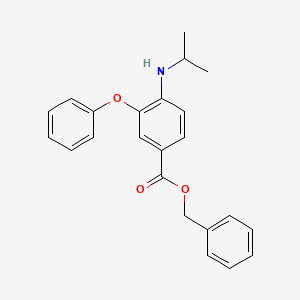
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications, particularly in the field of biochemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting from simpler organic molecules. The process generally includes:
Formation of the Heptadecan-9-yl Chain: This can be achieved through the hydrogenation of heptadecene.
Attachment of the Octanoate Group: This step involves esterification reactions where octanoic acid is reacted with an alcohol group.
Incorporation of the Acetamidopropyl Group: This is done through amidation reactions, where acetamidopropylamine is reacted with a carboxylic acid derivative.
Addition of the Octyloxy Group: This involves etherification reactions where octanol is reacted with an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Catalysts: Use of specific catalysts to speed up the reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a model compound in studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems, particularly in the formation of lipid nanoparticles.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties.
作用機序
The mechanism of action of Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
類似化合物との比較
Similar Compounds
Stearic Acid: A saturated fatty acid with a similar long hydrocarbon chain.
Oleic Acid: An unsaturated fatty acid with a single double bond.
Phosphatidylcholine: A major component of biological membranes with a similar lipid structure.
Uniqueness
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific functional groups and long hydrocarbon chains, which confer distinct physical and chemical properties. These properties make it particularly suitable for specialized applications in drug delivery and material science.
特性
分子式 |
C46H90N2O5 |
|---|---|
分子量 |
751.2 g/mol |
IUPAC名 |
octyl 8-[3-acetamidopropyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C46H90N2O5/c1-5-8-11-14-19-26-34-44(35-27-20-15-12-9-6-2)53-46(51)37-29-22-18-24-31-40-48(41-33-38-47-43(4)49)39-30-23-17-21-28-36-45(50)52-42-32-25-16-13-10-7-3/h44H,5-42H2,1-4H3,(H,47,49) |
InChIキー |
FXXMHWZCFBDAQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)
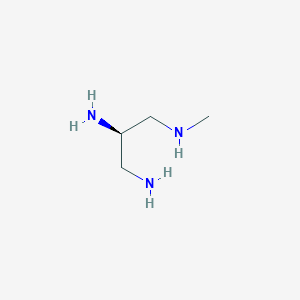
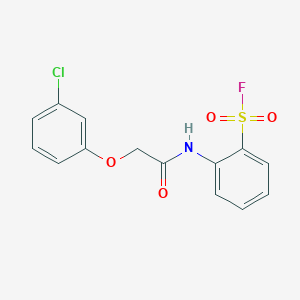
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)
